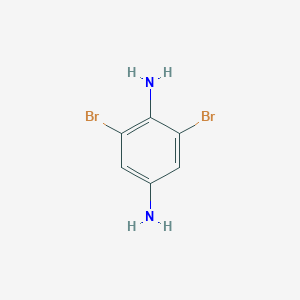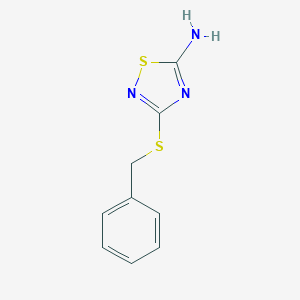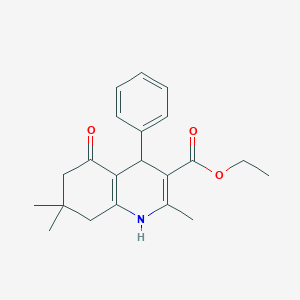
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, also known as ethyl 3-carboxy-2,7,7-trimethyl-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2,7,7-trimEthyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in various biological processes. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Ethyl 2,7,7-trimEthyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to have neuroprotective effects and may have potential as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, this compound has been found to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2,7,7-trimEthyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has also been found to have antibacterial and antifungal properties, which may be useful in the development of new antibiotics. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2,7,7-trimEthyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. One area of research could focus on further understanding the mechanism of action of this compound, particularly its potential as an inhibitor of various enzymes. Another area of research could focus on developing new derivatives of this compound with improved solubility and potential therapeutic effects. Additionally, this compound could be further studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Synthesemethoden
Ethyl 2,7,7-trimEthyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be synthesized using a one-pot, three-component reaction involving the condensation of Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate acetoacetate, benzaldehyde, and cyclohexanone in the presence of a catalytic amount of piperidine. This method has been found to be efficient and yields the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,7,7-trimEthyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. It has also been studied for its antibacterial and antifungal properties.
Eigenschaften
CAS-Nummer |
13337-64-9 |
|---|---|
Produktname |
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |
Molekularformel |
C21H25NO3 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C21H25NO3/c1-5-25-20(24)17-13(2)22-15-11-21(3,4)12-16(23)19(15)18(17)14-9-7-6-8-10-14/h6-10,18,22H,5,11-12H2,1-4H3 |
InChI-Schlüssel |
BHUYANTVBSTZDM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3)C(=O)CC(C2)(C)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3)C(=O)CC(C2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



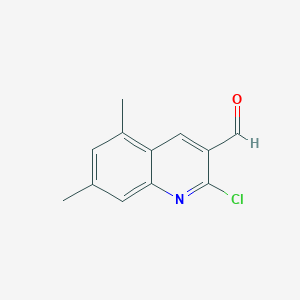
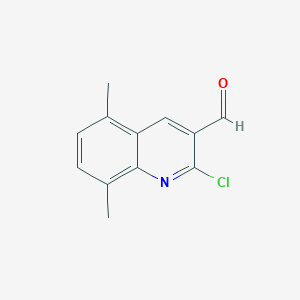


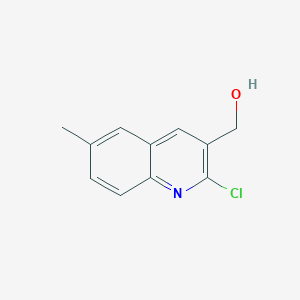
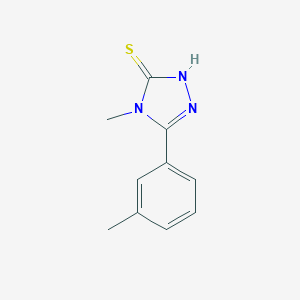
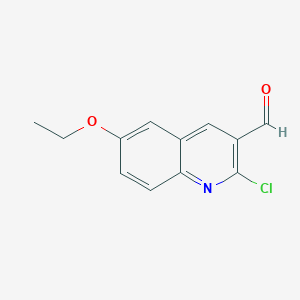
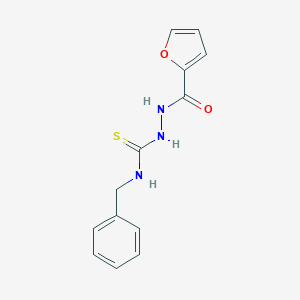
![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)
